Superior PSMA Binding Affinity of EC1167-Containing Conjugate Compared to Reference Ligand
The PSMA-binding affinity of EC1169, a conjugate built upon the EC1167 linker, is 6.5-fold higher than that of the reference ligand 2-(phosphonomethyl)pentanedioic acid (PMPA) . This indicates that the EC1167 targeting moiety confers a significant avidity advantage over a known PSMA inhibitor, which is critical for achieving high tumor-to-background ratios in both imaging and therapeutic applications.
| Evidence Dimension | Relative PSMA binding affinity |
|---|---|
| Target Compound Data | 6.5-fold increase vs. PMPA |
| Comparator Or Baseline | PMPA (2-(phosphonomethyl)pentanedioic acid) |
| Quantified Difference | 6.5-fold higher binding affinity |
| Conditions | In vitro binding assay on PSMA-expressing LNCaP cells |
Why This Matters
Higher binding affinity translates directly to improved tumor targeting and retention, potentially lowering the effective dose of a therapeutic conjugate and minimizing off-target toxicity.
